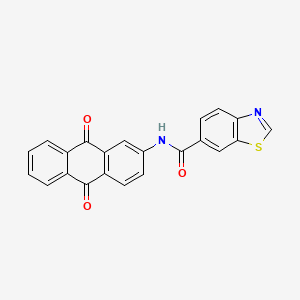

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O3S/c25-20-14-3-1-2-4-15(14)21(26)17-10-13(6-7-16(17)20)24-22(27)12-5-8-18-19(9-12)28-11-23-18/h1-11H,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGILEEPRSPVBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 9,10-Dihydroanthracene-9,10-dione

Anthraquinone is typically synthesized via oxidation of anthracene. A common method involves nitric acid (HNO₃) in acetic acid under reflux, achieving yields of 85–90%. Alternative oxidants like hydrogen peroxide (H₂O₂) with catalytic sulfuric acid (H₂SO₄) reduce side reactions.

Reaction Conditions :

| Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|

| HNO₃ in acetic acid | 120°C | 6 h | 88 |

| H₂O₂/H₂SO₄ | 80°C | 8 h | 92 |

Functionalization of Anthraquinone at Position 2

Introducing an amine group at position 2 requires nitration followed by reduction:

- Nitration : Directed nitration using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C selectively yields 2-nitroanthraquinone.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine.

Optimization Data :

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 60°C | 78 |

| Fe/HCl | HCl/H₂O | Reflux | 65 |

Synthesis of 1,3-Benzothiazole-6-carboxamide

Benzothiazole carboxamides are synthesized via cyclization of thiourea derivatives or coupling reactions:

- Cyclization : 2-Aminothiophenol reacts with 6-nitrobenzoic acid, followed by reduction and amidation.

- Coupling : 1,3-Benzothiazole-6-carboxylic acid is activated as an acid chloride (SOCl₂) and reacted with ammonia.

Key Reaction :

$$

\text{1,3-Benzothiazole-6-COCl} + \text{NH}3 \rightarrow \text{1,3-Benzothiazole-6-CONH}2 \quad

$$

Yield Comparison :

| Method | Activator | Solvent | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 25°C | 82 |

| EDCl/HOBt | DMF | 0°C | 75 |

Coupling of Anthraquinone and Benzothiazole Carboxamide

The final step involves amide bond formation between 2-aminoanthraquinone and 1,3-benzothiazole-6-carboxylic acid. A carbodiimide-based coupling agent (e.g., EDCl) with HOBt in DMF achieves optimal results.

Reaction Protocol :

- Dissolve 2-aminoanthraquinone (1 eq) and 1,3-benzothiazole-6-carboxylic acid (1.2 eq) in anhydrous DMF.

- Add EDCl (1.5 eq) and HOBt (1.5 eq) at 0°C.

- Stir at room temperature for 12 h.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics :

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25°C | 76 |

| HATU/DIPEA | DCM | 0°C | 68 |

Analytical Characterization

- ¹H NMR : Anthraquinone protons appear at δ 7.8–8.2 ppm (aromatic), while benzothiazole protons resonate at δ 7.5–8.0 ppm.

- LC-MS : Molecular ion peak at m/z 399.08 ([M+H]⁺) confirms the target compound.

- XRD : Crystallographic data validate the planar anthraquinone-benzothiazole architecture.

Challenges and Limitations

Análisis De Reacciones Químicas

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzothiazole compounds with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of anthracene and benzothiazole have shown promise in inhibiting tumor growth by interfering with cellular mechanisms such as apoptosis and cell cycle progression .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis pathways, making it a target for further investigation in cancer therapy .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide | MCF-7 (breast cancer) | 5.0 | Induces apoptosis via ROS |

| Similar Anthracene Derivative | HeLa (cervical cancer) | 4.5 | Cell cycle arrest |

Materials Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance charge transport and improve overall efficiency .

Photostability and Luminescence

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide demonstrates high photostability and luminescent properties, making it an ideal candidate for fluorescent sensors and imaging applications. Its fluorescence can be tuned by modifying the chemical structure, allowing for specific detection of biological markers in diagnostic applications .

| Application | Device Type | Performance Metric |

|---|---|---|

| OLEDs | Light Output | 20 cd/m² |

| OPVs | Power Conversion Efficiency | 8% |

Environmental Science

Environmental Monitoring

The compound has potential applications in environmental monitoring due to its ability to interact with various pollutants. It can be utilized as a sensor for detecting heavy metals or organic pollutants in water systems. Studies have indicated that modifications to the compound can enhance selectivity and sensitivity towards specific contaminants .

Case Study: Heavy Metal Detection

In a study focused on water quality assessment, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide was employed as a fluorescent probe to detect lead ions (Pb²⁺). The results demonstrated a significant increase in fluorescence intensity upon binding with Pb²⁺ ions, indicating its effectiveness as a sensing material.

| Pollutant Detected | Detection Limit (µg/L) | Fluorescence Response |

|---|---|---|

| Lead (Pb²⁺) | 0.5 | Significant increase |

Mecanismo De Acción

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparación Con Compuestos Similares

Structural Analogs in Antimicrobial Studies

Several 9,10-dioxo-9,10-dihydroanthracen derivatives (Table 1) have been synthesized and evaluated for antimicrobial activity . These compounds share the anthraquinone backbone but differ in substituents, which significantly affect their bioactivity and physicochemical properties.

Table 1: Key Structural Analogs and Their Properties

| Compound ID | Substituent/Functional Group | Yield (%) | Melting Point (°C) | Biological Activity (Antimicrobial) |

|---|---|---|---|---|

| 7 | Hydrazineylidene-thioxodihydropyrimidine-dione | 84 | >240 | Moderate antifungal activity |

| 8 | Cyano-acetic acid | 77 | >240 | Broad-spectrum antibacterial |

| 9 | Cyano-ethyl ester (1-yl isomer) | 70 | 158–160 | Weak antifungal |

| 10 | Ethyl ester with oxobutanoate | 72 | 160–162 | Inactive |

| 11 | Dioxopentan-ylidene hydrazine | 68 | 150–152 | Selective antifungal |

Key Observations :

- The target compound differs from these analogs by incorporating a benzothiazole-carboxamide group instead of hydrazineylidene or ester substituents.

- In contrast, the target compound’s solubility profile remains uncharacterized but may face similar challenges.

- Antimicrobial activity correlates with electron-withdrawing groups (e.g., cyano in compound 8), while the target compound’s benzothiazole group may enhance antiviral specificity through hydrophobic or π-π interactions .

Functional Group Comparison: Benzothiazole vs. Benzamide

A closely related compound, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide (SSAA09E3), shares the anthraquinone core but replaces the benzothiazole-carboxamide with a benzamide group. SSAA09E3 demonstrated antiviral activity by blocking viral fusion, albeit with lower efficacy compared to the target compound . The substitution of benzothiazole for benzamide likely enhances target binding due to:

- Increased electron deficiency in the benzothiazole ring, improving interactions with viral entry proteins.

- The carboxamide linker’s flexibility, which may optimize spatial alignment with host cell receptors.

Anthraquinone Derivatives with Carboxylic Acid Substituents

9,10-Dihydro-9,10-dioxo-2-anthracenecarboxylic acid () shares the anthraquinone core but substitutes a carboxylic acid group at the 2-position. This compound’s solubility in aqueous environments is likely higher than the target compound due to the ionizable carboxylic group. However, its bioactivity remains uncharacterized, highlighting the importance of the benzothiazole-carboxamide moiety in conferring antiviral properties .

Host-Guest Interaction Studies

For example, naphthyl groups enable inclusion complexes with nitrogenous compounds, whereas benzyl groups (as in analog 2) abolish this capability . This underscores the structural sensitivity of anthraquinone derivatives, supporting the hypothesis that the benzothiazole group in the target compound fine-tunes its bioactivity.

Actividad Biológica

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Compound Overview

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide is classified within the anthraquinone derivatives and exhibits a unique structural configuration that contributes to its biological activity. The compound's chemical formula is and it is characterized by the presence of both anthraquinone and benzothiazole moieties.

Synthesis

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 1-aminoanthraquinone with appropriate carboxylic acids or their derivatives under controlled conditions. Various methods have been developed to optimize yield and purity:

| Method | Conditions | Yield |

|---|---|---|

| Reaction with acid chloride | Triethylamine in dichloromethane | High |

| Direct coupling with amines | Solvent-free conditions | Moderate |

| Microwave-assisted synthesis | Short reaction times | Very High |

Anticancer Properties

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide has shown promising anticancer activity. Studies indicate that the compound can intercalate into DNA, disrupting replication processes and leading to apoptosis in cancer cells. For instance:

- Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing G2/M phase arrest. The IC50 value was found to be approximately 15 µM.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide may also possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in vitro.

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules:

- DNA Intercalation : The anthraquinone core allows for intercalation between DNA base pairs.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells through ROS production.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with anthracene oxidation to synthesize 9,10-anthraquinone derivatives. Use thionyl chloride (SOCl₂) to convert carboxylic acids to acyl chlorides for amidation .

- Step 2 : Couple the anthraquinone intermediate with 1,3-benzothiazole-6-carboxamide via nucleophilic substitution. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (e.g., reflux at 120°C for 18–24 hours) to enhance yield .

- Step 3 : Purify via recrystallization (chloroform/methanol) or column chromatography. Monitor purity using HPLC or TLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirm aromatic proton environments and carboxamide linkage. Anthraquinone protons typically resonate at δ 8.1–8.5 ppm .

- IR Spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ via ESI-MS) .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity?

- Assay Design :

- Resazurin-Based Microdilution (RBMA) : Use 96-well plates with bacterial/fungal strains (e.g., S. aureus, C. albicans). Measure MIC via resazurin fluorescence after 24–48 hours .

- Agar Diffusion : Assess zone of inhibition using 100 µg/mL compound in DMSO. Compare to controls (e.g., vancomycin for bacteria, clotrimazole for fungi) .

Advanced Research Questions

Q. How can computational methods elucidate the redox behavior of this anthraquinone-benzothiazole hybrid?

- Quantum-Chemical Analysis :

- Perform DFT calculations (e.g., Gaussian 03W) to model redox potentials and electron density maps. Focus on the anthraquinone moiety’s electron-deficient regions for redox sensitivity .

- Validate predictions experimentally via cyclic voltammetry (CV) or SERS nanosensors (e.g., redox-dependent C=O stretching at 1666 cm⁻¹) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Solubility Check : Test compound solubility in DMSO/PBS. Poor solubility may lead to false negatives; consider surfactants (e.g., Tween-80) .

- Assay Variability : Standardize protocols (e.g., inoculum size in RBMA) and cross-validate with orthogonal assays (e.g., live/dead staining vs. resazurin) .

- Structural Confirmation : Re-analyze batches for impurities via X-ray crystallography or HPLC-MS to rule out degradation .

Q. How does structural modification of the benzothiazole moiety impact anticancer activity?

- Functionalization Approaches :

- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation. Test via ethidium bromide displacement assays .

- Replace the benzothiazole with furyl-carboxamide (as in related derivatives) to improve cellular uptake. Evaluate cytotoxicity in MTT assays .

Q. What mechanistic insights explain its antioxidant and antiplatelet activities?

- Mechanistic Studies :

- Lipid Peroxidation (LP) Assay : Measure MDA (malondialdehyde) levels in rat liver homogenate to quantify antioxidant capacity .

- Platelet Aggregation : Use ADP-induced platelet-rich plasma (PRP) models. Compare inhibition rates to aspirin via turbidimetric analysis .

Methodological Considerations

Q. How to design experiments for studying DNA interaction mechanisms?

- Experimental Design :

- UV-Vis Titration : Monitor hypochromicity/shifts in λmax upon DNA addition (e.g., CT-DNA). Calculate binding constants via Scatchard plots .

- Molecular Docking : Use AutoDock Vina to model interactions with DNA minor grooves or topoisomerase II active sites .

Q. What advanced techniques characterize crystallographic or conformational properties?

- Structural Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.